

An In-depth Technical Guide on the Early Research of AT7867 Inhibitor

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Compound of Interest		
Compound Name:	AT7867	
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This technical guide provides a comprehensive overview of the early preclinical research on **AT7867**, a potent, ATP-competitive small molecule inhibitor. The document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, experimental validation, and signaling pathways associated with this compound.

Data Presentation: Quantitative Efficacy of AT7867

The following tables summarize the key quantitative data from early in vitro and cellular assays, providing a clear comparison of **AT7867**'s potency against its primary targets and its antiproliferative effects across various cancer cell lines.

Table 1: In Vitro Kinase Inhibition Profile of AT7867



Target Kinase	IC50 (nM)	Kinase Family	Notes
Akt1	32[1][2]	AGC	ATP-competitive inhibition.
Akt2	17[1][2][3]	AGC	ATP-competitive inhibition; Ki of 18 nM.
Akt3	47[1][2]	AGC	ATP-competitive inhibition.
p70S6K	85[1][2]	AGC	A key downstream effector in the PI3K/Akt/mTOR pathway.
PKA	20[1][2]	AGC	A structurally related AGC kinase.

Table 2: Anti-proliferative Activity of AT7867 in Human Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)	Relevant Mutations
MES-SA	Uterine Sarcoma	0.9 - 0.94[2][4]	PTEN-null[3]
HCT116	Colon	1.76[2]	PIK3CA mutation[4]
MCF-7	Breast	1.86[2]	PIK3CA mutation[4]
MDA-MB-468	Breast	2.26[2]	PTEN mutation[4]
HT29	Colon	3.0 - 3.04[2][4]	PIK3CA mutation[4]
U87MG	Glioblastoma	8.22[2]	PTEN-negative[4][5]
PC-3	Prostate	10.37[2]	PTEN mutation[4]
DU145	Prostate	11.86[2]	N/A

Table 3: Cellular Inhibition of Akt Substrate Phosphorylation by AT7867



Cell Line	Cancer Type	pSer9 GSK3β ELISA IC50 (μM)
MES-SA	Uterine Sarcoma	2.0 ± 0.2
MDA-MB-468	Breast	2.3 ± 0.1
MCF-7	Breast	4.0 ± 0.6
HCT116	Colon	4.5 ± 0.3
HT29	Colon	2.5 ± 0.3
U87MG	Glioblastoma	2.0 ± 0.1
PC-3	Prostate	2.5 ± 0.2
DU145	Prostate	2.8 ± 0.1
Data derived from studies showing a consistent IC50 range of 2-4.5 µM across the tested cell lines.[4][5]		

Experimental Protocols

Detailed methodologies for the key experiments cited in the early evaluation of **AT7867** are provided below.

2.1 In Vitro Kinase Assays

- Objective: To determine the direct inhibitory activity of **AT7867** against purified kinases.
- Methodology: Radiometric filter binding assays were utilized for AKT2, PKA, and p70S6K.[2]
 [4]
 - Reaction Setup: Kinase reactions were prepared in a buffer typically containing 20 mM
 MOPS (pH 7.2), 25 mM β-glycerophosphate, 5 mM EDTA, 15 mM MgCl2, 1 mM sodium orthovanadate, and 1 mM DTT.[2]



- Components: The reaction mixture included the respective kinase (e.g., AKT2), a peptide substrate (e.g., 25 μM Aktide-2T for Akt2), and [y-33P]ATP.[2]
- Incubation: The reaction was initiated by adding the kinase and incubated at room temperature.
- Termination & Measurement: The reaction was stopped by adding phosphoric acid. The
 mixture was then transferred to a filter plate, which was washed to remove unbound ATP.
 The radioactivity retained on the filter, corresponding to the phosphorylated substrate, was
 measured using a scintillation counter.
- Data Analysis: IC50 values were calculated by plotting the percentage of kinase inhibition against a range of AT7867 concentrations.

2.2 Cell Proliferation Assays

- Objective: To measure the effect of AT7867 on the growth and viability of cancer cell lines.
- Methodology: Alamar blue cell viability assays were performed.[4][5]
 - Cell Plating: Human tumor cells were seeded into 96-well plates and allowed to adhere overnight.
 - Treatment: Cells were treated with a range of concentrations of AT7867 or vehicle control (DMSO) for 72 hours.[4][5]
 - Alamar Blue Addition: Alamar blue reagent was added to each well and incubated for a specified period (typically 4-6 hours).
 - Measurement: The fluorescence or absorbance was measured using a plate reader. The intensity is proportional to the number of viable, metabolically active cells.
 - Data Analysis: IC50 values for growth inhibition were determined by fitting the data to a sigmoidal dose-response curve.[4]
- 2.3 Cellular Phosphorylation Assays (Western Blot and ELISA)



- Objective: To confirm that AT7867 inhibits the Akt signaling pathway within intact cells by measuring the phosphorylation of downstream substrates.
- Methodology:
 - Western Blot Analysis:[6][7]
 - Treatment: Cells (e.g., U87MG) were treated with various concentrations of AT7867 for a specified time (e.g., 1 hour).[4]
 - Lysis: Cells were washed with PBS and lysed in a buffer containing protease and phosphatase inhibitors.
 - Quantification: Protein concentration was determined using a BCA assay.
 - Electrophoresis & Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
 - Immunoblotting: Membranes were blocked and then incubated with primary antibodies against phosphorylated proteins (e.g., p-GSK3β Ser9, p-S6RP Ser235/236) and total proteins. A loading control (e.g., GAPDH) was also used.[4]
 - Detection: After incubation with HRP-conjugated secondary antibodies, bands were visualized using an enhanced chemiluminescence (ECL) system.
 - In-Cell ELISA:[4][5]
 - Cell Plating and Treatment: Cells were seeded in 96-well plates and treated with
 AT7867 as described above.[5]
 - Fixation and Permeabilization: Cells were fixed with formaldehyde and permeabilized with a detergent-based buffer.
 - Immunostaining: Wells were blocked and incubated with a primary antibody specific for the phosphorylated target (e.g., p-GSK3β Ser9).
 - Detection: An HRP-conjugated secondary antibody was added, followed by a colorimetric substrate. The absorbance was read on a plate reader.



 Data Analysis: IC50 values were calculated based on the reduction in the phosphorylation signal.[4]

2.4 In Vivo Human Tumor Xenograft Studies

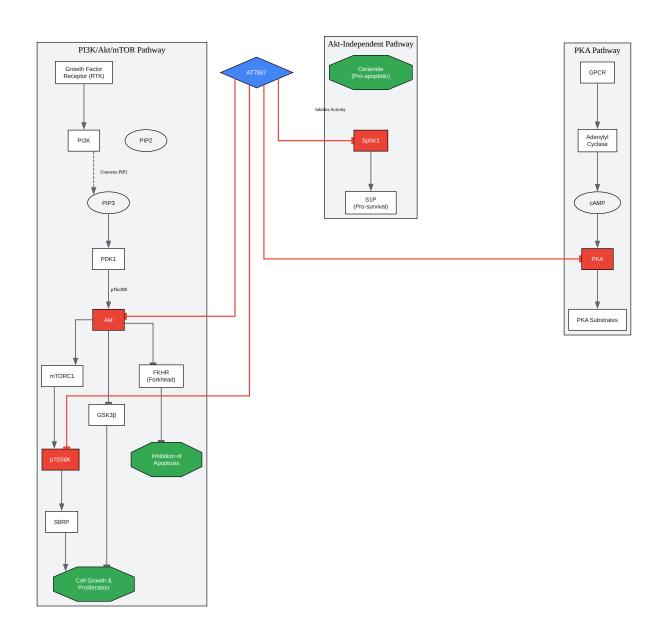
- Objective: To evaluate the anti-tumor efficacy of AT7867 in a living organism.
- Methodology:[2][4]
 - Animal Model: Male athymic nude mice (nu/nu) were used.[4]
 - Tumor Implantation: Human cancer cells (e.g., U87MG, MES-SA, HT-29) were injected subcutaneously into the flank of each mouse.[4][6][8]
 - Treatment Initiation: When tumors reached a mean volume of approximately 100 mm³, animals were randomized into control and treatment groups.[4]
 - Drug Administration: AT7867 was administered, for example, at 20 mg/kg intraperitoneally (i.p.) or 90 mg/kg per os (p.o.) on a specified schedule (e.g., once every 3 days). The control group received the vehicle.[4][9]
 - Monitoring: Tumor volume and body weight were measured regularly (e.g., three times a week). Tumor volume was calculated using the formula: (length × width²)/2.[4]
 - Endpoint: The study concluded when tumors in the control group reached a predetermined size. Efficacy was often expressed as the ratio of the mean tumor volume of the treated group (T) to the control group (C).[2][4]

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways targeted by **AT7867** and the general workflow for its preclinical evaluation.

This diagram illustrates the dual inhibitory action of **AT7867** on the PI3K/Akt/mTOR pathway and the PKA signaling pathway. It also depicts an Akt-independent mechanism involving SphK1.



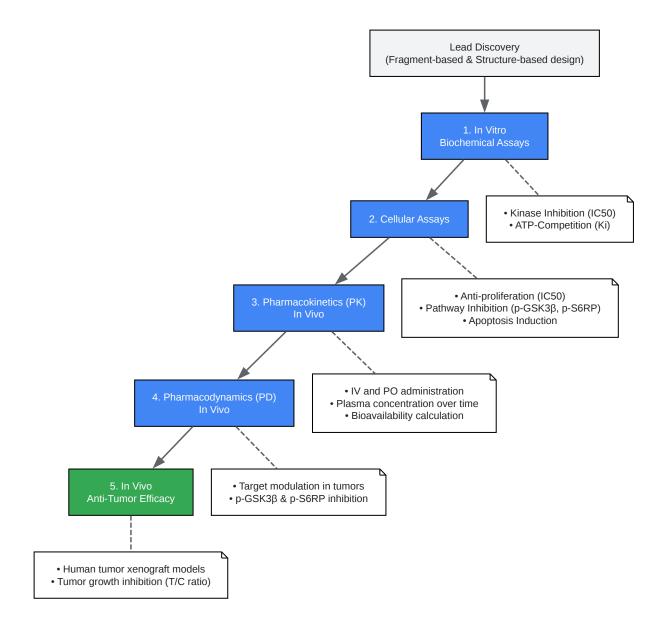


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Caption: AT7867 signaling pathway inhibition.



This diagram outlines the logical progression of experiments, from initial biochemical assays to in vivo efficacy studies, used in the early research and characterization of **AT7867**.



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Caption: Preclinical experimental workflow for AT7867.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. AT7867 Inhibits Human Colorectal Cancer Cells via AKT-Dependent and AKT-Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AT7867 Inhibits Human Colorectal Cancer Cells via AKT-Dependent and AKT-Independent Mechanisms | PLOS One [journals.plos.org]
- 8. AT7867 Inhibits Human Colorectal Cancer Cells via AKT-Dependent and AKT-Independent Mechanisms PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth PubMed [pubmed.ncbi.nlm.nih.gov]
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